molecular formula C31H36N4O2 B11035794 N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B11035794
M. Wt: 496.6 g/mol
InChI Key: NTOKLNOFSANHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline core, followed by the introduction of the propionyl and phenyl groups. The final step often involves the coupling of the piperazine moiety.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide functional group.

Uniqueness

N~1~-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C31H36N4O2

Molecular Weight

496.6 g/mol

IUPAC Name

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C31H36N4O2/c1-3-30(36)34-24(2)22-29(27-16-10-11-17-28(27)34)35(26-14-8-5-9-15-26)31(37)23-32-18-20-33(21-19-32)25-12-6-4-7-13-25/h4-17,24,29H,3,18-23H2,1-2H3

InChI Key

NTOKLNOFSANHCR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.